(2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolo[3,2-b][1,2,4]triazine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzylidene and propoxybenzyl groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound has the potential to be developed into drugs for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance and functionality of industrial products.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-ethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
The uniqueness of (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substitution pattern and the presence of both prop-2-en-1-yloxy and propoxybenzyl groups. These structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H23N3O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2Z)-2-[(4-prop-2-enoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-3-13-31-19-9-5-17(6-10-19)15-21-23(29)26-25-28(27-21)24(30)22(33-25)16-18-7-11-20(12-8-18)32-14-4-2/h4-12,16H,2-3,13-15H2,1H3/b22-16- |
InChI Key |
VZXVFXLPHQGQFE-JWGURIENSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=NC2=O |
Origin of Product |
United States |
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